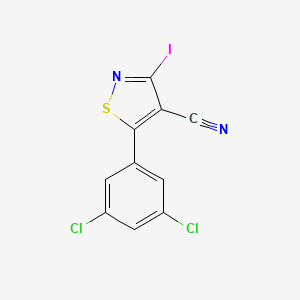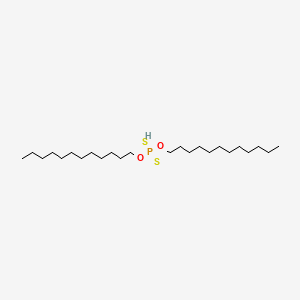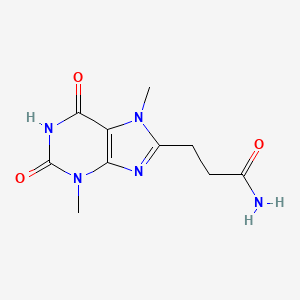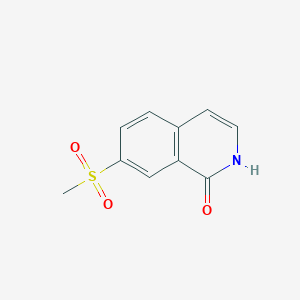
7-(methylsulfonyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Methylsulfonyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound. Isoquinolin-1(2H)-ones are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methylsulfonyl)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reactions. For instance, vinyl acetate can be used as an acetylene equivalent in these reactions . Another method includes the Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .
Industrial Production Methods
Industrial production methods for isoquinolin-1(2H)-ones often involve large-scale electrochemical protocols. These methods are environmentally friendly, featuring metal-, external oxidant-, and additive-free conditions .
化学反応の分析
Types of Reactions
7-(Methylsulfonyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using reagents like borane dimethyl sulfide.
Substitution: Substitution reactions, such as thiolation and selenylation at the C-4 position, can be mediated by AgSbF6.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium catalysts, platinum catalysts, and AgSbF6. Conditions often involve room temperature reactions or specific catalytic systems .
Major Products Formed
The major products formed from these reactions include various substituted isoquinolin-1(2H)-ones and their derivatives .
科学的研究の応用
7-(Methylsulfonyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-(methylsulfonyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it can participate in C-H amination reactions, forming C-N bonds under metal-free conditions . The exact molecular targets and pathways depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Similar compounds to 7-(methylsulfonyl)isoquinolin-1(2H)-one include:
3,4-Dihydroisoquinolin-1(2H)-ones: These compounds are synthesized through various catalytic methods and have similar structural features.
4-(Diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones: These compounds are synthesized through tandem Heck-Suzuki coupling and have unique stereoselective properties.
Uniqueness
The uniqueness of this compound lies in its specific methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other isoquinolin-1(2H)-ones .
特性
CAS番号 |
1184920-05-5 |
|---|---|
分子式 |
C10H9NO3S |
分子量 |
223.25 g/mol |
IUPAC名 |
7-methylsulfonyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)8-3-2-7-4-5-11-10(12)9(7)6-8/h2-6H,1H3,(H,11,12) |
InChIキー |
SGXYOKDPQOBLBS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


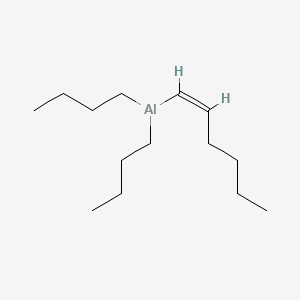
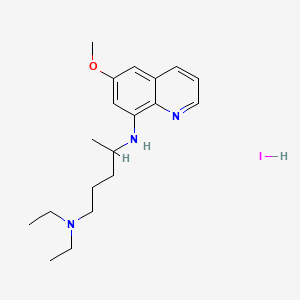
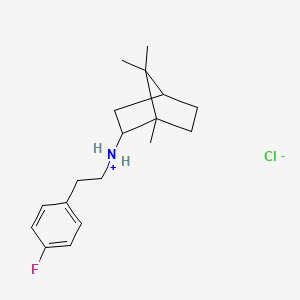

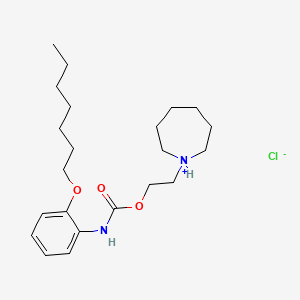
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
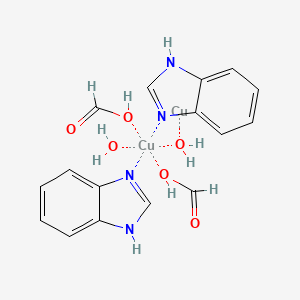
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)


